
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexanepropanoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the esterification of cyclohexanepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methyl ester.
Another method involves the use of methyl chloroformate as a reagent. In this process, cyclohexanepropanoic acid is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanepropanoic acid: A precursor to the ester, lacking the methoxycarbonyl and methyl ester groups.
Cyclohexanecarboxylic acid: Another related compound with a similar cyclohexane ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: A structurally similar ester with a double bond in the cyclohexane ring.
Uniqueness
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxycarbonyl group and a methyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
75844-17-6 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-16-10(14)6-8-12(11(15)17-2)7-4-3-5-9(12)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
OFRYMLNXTYIBLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1(CCCCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


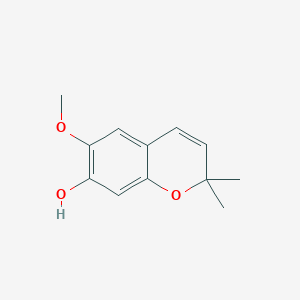
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
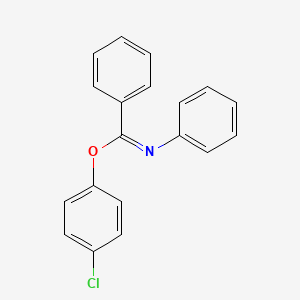
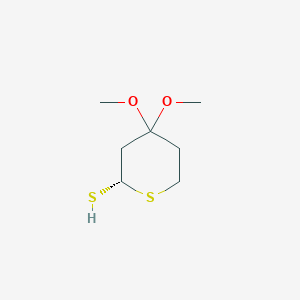
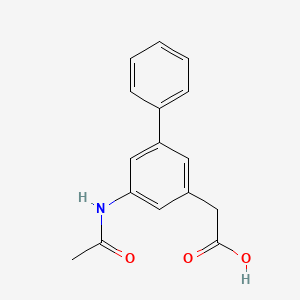
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
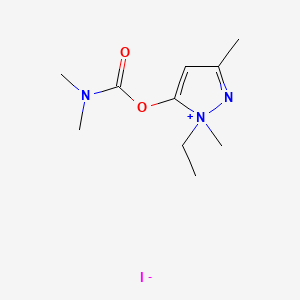
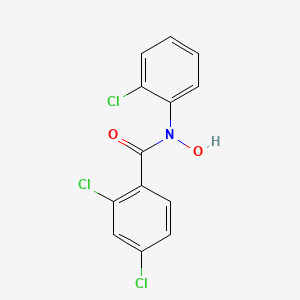
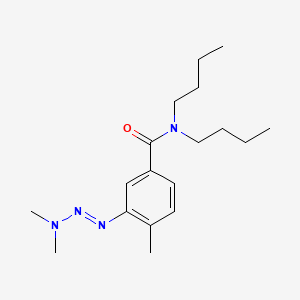

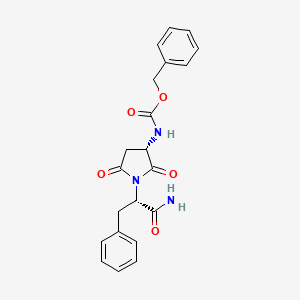
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
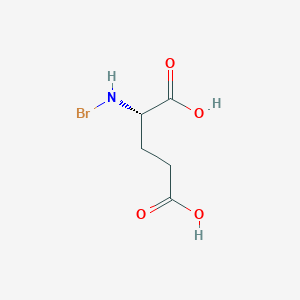
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
